

Addressing the initial structural misassignment of Lancilactone C

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Compound of Interest

Compound Name: Lancilactone C

Cat. No.: B1204977

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Technical Support Center: Lancilactone C Structural Assignment

This technical support center provides guidance for researchers, scientists, and drug development professionals working with **Lancilactone C**, focusing on the critical initial structural misassignment and its subsequent revision.

Frequently Asked Questions (FAQs)

Q1: What was the originally proposed structure of **Lancilactone C**?

A1: The initially proposed structure of **Lancilactone C**, designated as 1a, was characterized as a tricyclic triterpenoid featuring a trans-dimethylbicyclo[4.3.0]nonane core linked to a unique 7-isopropylencyclohepta-1,3,5-triene moiety.[1][2] This structure was determined based on extensive analysis of spectroscopic data, including high-resolution mass spectrometry and various 2D NMR techniques.[3]

Q2: What is the correct, revised structure of **Lancilactone C**?

A2: The correct structure of **Lancilactone C**, confirmed through total synthesis, is represented by structure 1b. The revision was proposed based on discrepancies in NMR data and supported by biosynthetic considerations.[2][3] The total synthesis of 1b yielded a compound with ^1H and ^{13}C NMR spectra that perfectly matched those of the natural product.[3]

Q3: Why was the original structure of **Lancilactone C** misassigned?

A3: The initial structural assignment, while based on thorough spectroscopic analysis of the isolated natural product, led to an incorrect connectivity in the seven-membered ring system.^[3] The definitive proof of misassignment came when the proposed structure 1a was synthesized for the first time. The NMR spectra of the synthetic compound 1a did not match the spectra of the natural **Lancilactone C**, prompting a re-evaluation and revision of the structure.^[3]

Q4: What were the key experimental findings that led to the structural revision?

A4: The structural revision was driven by two key findings:

- **Total Synthesis:** The first total synthesis of the proposed structure (1a) yielded a product whose NMR data was inconsistent with the data reported for the natural isolate.^[3]
- **Confirmation by Synthesis:** Subsequent synthesis of the revised structure (1b) produced a compound with ¹H and ¹³C NMR data that were in complete agreement with the data for natural **Lancilactone C**.^[3] This provided unambiguous proof of the correct structure.

Q5: What are the potential pitfalls of working with the incorrect, originally proposed structure?

A5: Using the incorrect structure 1a for experimental work can lead to several significant issues:

- **Misinterpretation of Biological Data:** Structure-activity relationship (SAR) studies would be based on a false premise, potentially leading to incorrect conclusions about the pharmacophore.
- **Wasted Resources:** Efforts to synthesize or computationally model the incorrect structure would be scientifically invalid and inefficient.
- **Irreproducible Results:** Any biological or chemical findings based on the misassigned structure would be difficult or impossible to reproduce once the correct structure is known.

Q6: Where can I find the definitive spectroscopic data for the correct structure of **Lancilactone C**?

A6: The complete and verified ^1H and ^{13}C NMR data for the correct structure of **Lancilactone C** (1b) can be found in the supporting information of the publication detailing its total synthesis and structural revision: Kuroiwa, H., et al. (2023). Total Synthesis and Structure Revision of (+)-**Lancilactone C**. Journal of the American Chemical Society, 145(27), 14587–14591.[1][2]

Troubleshooting Guides

Problem: My synthesized compound's NMR spectrum does not match the originally reported data for **Lancilactone C**.

- Possible Cause 1: You may have synthesized the correct, revised structure of **Lancilactone C** (1b), and are comparing it to the initial, incorrect NMR data interpretation.
 - Solution: Compare your ^1H and ^{13}C NMR data with the data for the synthetic revised structure 1b from Kuroiwa et al., 2023. The data is provided in the tables below and in the supporting information of the publication.[1] A match confirms you have the correct compound.
- Possible Cause 2: You may have inadvertently synthesized the originally proposed, incorrect structure (1a).
 - Solution: Carefully compare your spectral data with the data published for the synthesized structure 1a (see tables below). If they match, your synthesis has produced the misassigned isomer. This confirms the need to revise your synthetic route to target structure 1b.

Problem: I am attempting to study the anti-HIV activity of **Lancilactone C**, but my results are inconsistent with published findings.

- Possible Cause: The compound you are testing may not be the correct structure of **Lancilactone C**. The reported anti-HIV activity (EC_{50} of 1.4 $\mu\text{g}/\text{mL}$) is associated with the revised structure 1b.[3]
 - Solution: First, confirm the identity of your compound by comparing its NMR data with the authenticated data for structure 1b. If your data does not match, you are not working with the true **Lancilactone C**, which would explain the discrepancy in biological activity. Ensure

your starting materials and synthetic procedures are aimed at producing the revised structure 1b.

Data Presentation

The following tables summarize the key ^1H and ^{13}C NMR spectral data for the synthesized proposed structure (1a) and the synthesized revised structure (1b), which corresponds to natural **Lancilactone C**. This data is critical for confirming the identity of synthesized compounds.

(Note: The following data is sourced from the Supporting Information of J. Am. Chem. Soc. 2023, 145, 27, 14587–14591. Please refer to the original publication for complete 2D NMR correlations and spectra.)

Table 1: Comparison of ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon No.	Proposed Structure (1a) δ_c [ppm]	Revised Structure (1b) / Natural Product δ_c [ppm]
1	38.9	40.2
2	19.1	18.9
3	42.1	42.1
4	33.6	35.1
5	55.4	53.9
6	25.1	24.9
7	38.6	38.4
8	147.2	148.5
9	134.5	126.9
10	50.8	49.3
...
28	14.8	14.8
29	33.5	33.6
30	21.8	21.8

Table 2: Comparison of Selected ^1H NMR Data (500 MHz, CDCl_3)

Proton	Proposed Structure (1a) δH [ppm] (J in Hz)	Revised Structure (1b) / Natural Product δH [ppm] (J in Hz)
H-11	6.51 (d, 11.5)	7.01 (d, 8.5)
H-12	6.24 (d, 11.5)	6.95 (d, 8.5)
H-15	5.89 (br s)	5.95 (t, 7.0)
H-25	4.98 (s)	5.11 (s)
H-26	4.87 (s)	4.95 (s)
...

Experimental Protocols

Key Experiment: Total Synthesis of Revised **Lancilactone C** (1b)

The unambiguous confirmation of **Lancilactone C**'s structure was achieved through its total synthesis. A key step in the synthesis of the revised structure 1b was an intramolecular Diels-Alder reaction. The general methodology is outlined below.

Protocol: Intramolecular Diels-Alder Reaction for Core Construction

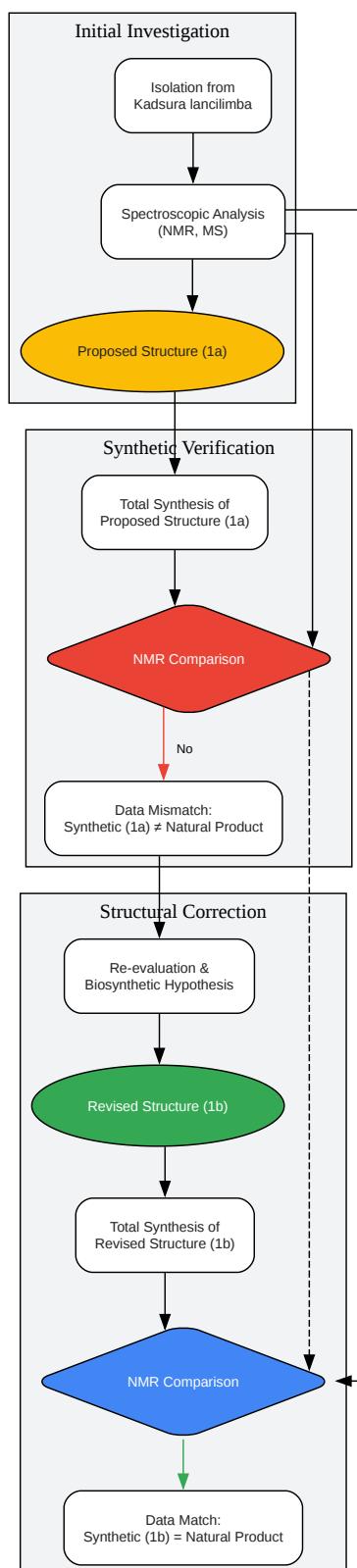
- Preparation of Precursor (19): The synthesis begins with the preparation of a cyclization precursor containing a diene and a dienophile. This was achieved by coupling a diene-containing moiety with a side chain bearing a propiolic acid derivative via a Suzuki-Miyaura coupling.^[3]
- Cyclization Conditions: The precursor (19) is dissolved in toluene at a suitable concentration (e.g., 0.01 M).
- Thermal Reaction: The solution is heated to 110 °C in a sealed reaction vessel. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
- Aromatization: Upon completion of the cycloaddition, the resulting 1,4-diene is oxidized to form the aromatic ring. This is achieved by adding an oxidizing agent such as 2,3-dichloro-

5,6-dicyano-p-benzoquinone (DDQ) to the reaction mixture.[3]

- **Work-up and Purification:** After the reaction is complete, the mixture is cooled to room temperature, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the tetracyclic core of the revised **Lancilactone C** structure.

Visualizations

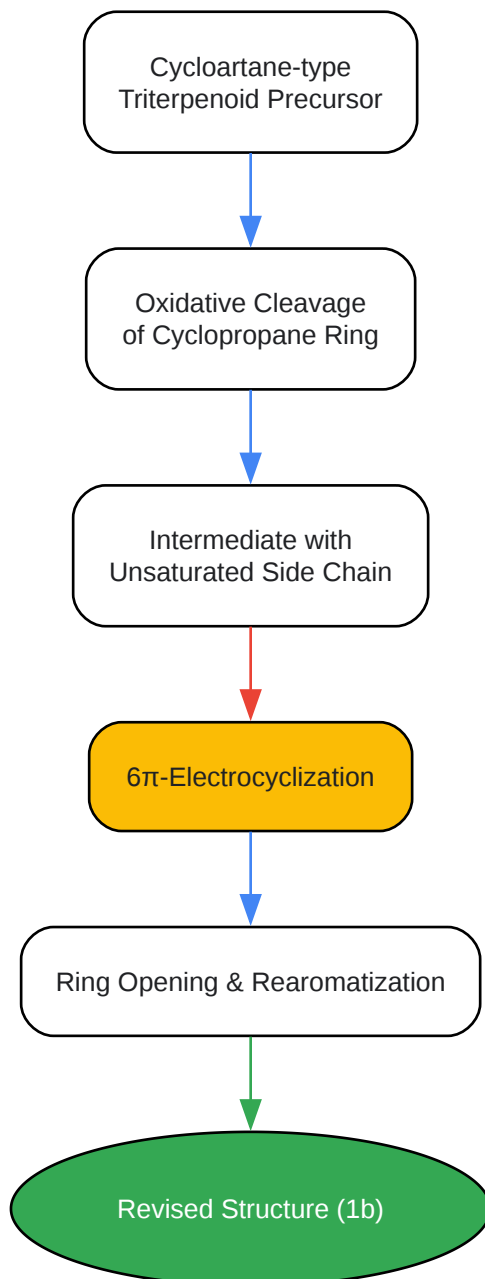
Logical Workflow for Structural Revision



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Caption: Logical workflow from initial proposal to final structural revision.

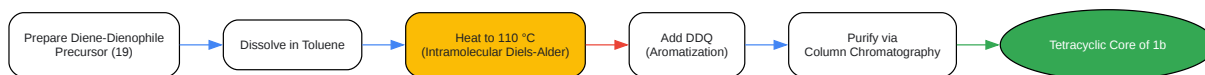
Plausible Biosynthetic Pathway to Revised Structure (1b)



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Caption: Key biosynthetic steps proposed for the formation of **Lancilactone C**.

Experimental Workflow for Key Synthetic Step



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Caption: Workflow for the intramolecular Diels-Alder/aromatization sequence.

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